molecular formula C16H24N2O3S B2766036 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide CAS No. 899979-46-5

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide

Cat. No.: B2766036
CAS No.: 899979-46-5
M. Wt: 324.44
InChI Key: XCDZOMGFQOETCC-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide is a chemical compound that belongs to the class of thiazine derivatives.

Preparation Methods

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide involves several steps. One common method includes the reaction of aniline with chloro benzaldehyde and thioglycolic acid (TGA) in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture in toluene. Industrial production methods may employ green synthesis techniques to improve yield, purity, and selectivity while minimizing environmental impact .

Chemical Reactions Analysis

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research. In medicinal chemistry, it is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . In materials science, it is used in the synthesis of novel materials with unique properties. Additionally, it serves as a catalyst in various chemical reactions, contributing to advancements in catalysis research.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-16(2,3)12-15(19)17-13-6-8-14(9-7-13)18-10-4-5-11-22(18,20)21/h6-9H,4-5,10-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDZOMGFQOETCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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